An In-Depth Technical Guide to Disperse Blue 148: Chemical Structure and Synthesis Pathway
An In-Depth Technical Guide to Disperse Blue 148: Chemical Structure and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 148, a monoazo dye, is a significant colorant used primarily in the textile industry for dyeing synthetic fibers such as polyester. Its chemical structure, based on a benzisothiazole core, imparts a characteristic blue hue. This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, physicochemical properties, and toxicological profile of Disperse Blue 148, tailored for a scientific audience.
Chemical Structure
The chemical structure of Disperse Blue 148 is characterized by an azo bridge (-N=N-) linking a diazotized 3-amino-5-nitro-2,1-benzisothiazole moiety to the coupling component, N-ethyl-N-phenyl-β-alanine methyl ester.[1]
Chemical Name: Methyl 3-(N-ethyl-N-(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)propanoate
Molecular Formula: C₁₉H₁₉N₅O₄S[1]
Molecular Weight: 413.45 g/mol [1]
CAS Registry Numbers: 61968-29-4, 52239-04-0[1]
The core structure is a single azo class molecule.[1]
Physicochemical Properties
A summary of the known physicochemical properties of Disperse Blue 148 is presented in the table below. It is important to note that comprehensive, publicly available data for some properties, such as melting point and pKa, are limited.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉N₅O₄S | [1] |
| Molecular Weight | 413.45 g/mol | [1] |
| Appearance | Blue grain | [2] |
| CAS Numbers | 61968-29-4, 52239-04-0 | [1] |
Synthesis Pathway
The synthesis of Disperse Blue 148 is a two-stage process that involves the preparation of two key intermediates followed by a diazotization and coupling reaction.
Caption: Overall synthesis pathway of Disperse Blue 148.
Experimental Protocols
1. Synthesis of 3-amino-5-nitro-2,1-benzisothiazole (Diazo Component)
This intermediate can be synthesized from 2-cyano-4-nitroaniline. The process involves thionation followed by a ring-closure reaction.[2]
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Step 1: Thionation of 2-cyano-4-nitroaniline. 2-cyano-4-nitroaniline is reacted to form 2-amino-5-nitrothiobenzamide.
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Step 2: Ring Closure. The 2-amino-5-nitrothiobenzamide undergoes a ring-closure reaction in the presence of an oxidizing agent (e.g., bromine in sulfuric acid) to yield 3-amino-5-nitro-2,1-benzisothiazole.[2] A patent describes dissolving 45g of 2-amino-5-nitrothiobenzamide dry product in 190g of 85% sulfuric acid at 50°C, adding 1g of bromine, and carrying out the ring-closure reaction at 45-50°C for 8 hours to obtain a sulfuric acid solution of 3-amino-5-nitro-2,1-benzisothiazole.[2]
2. Synthesis of N-ethyl-N-phenyl-β-alanine methyl ester (Coupling Component)
This component is synthesized via a Michael addition reaction.
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Step 1: Michael Addition. N-ethylaniline is reacted with methyl acrylate. A general procedure involves dissolving phenethylamine (a similar amine) in methanol and adding methyl acrylate dropwise at room temperature, followed by stirring for several hours. The product can then be isolated by distillation.
3. Synthesis of Disperse Blue 148
The final step involves the diazotization of the heterocyclic amine and subsequent coupling with the synthesized aniline derivative.
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Step 1: Diazotization of 3-amino-5-nitro-2,1-benzisothiazole. The sulfuric acid solution of 3-amino-5-nitro-2,1-benzisothiazole is directly used for diazotization without separation.[2] Nitrosylsulfuric acid is added to the solution at a low temperature, typically between -5°C and 0°C, and the reaction is maintained for several hours to form the diazonium salt.[2]
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Step 2: Coupling Reaction. The freshly prepared diazonium salt solution is then coupled with N-ethyl-N-phenyl-β-alanine methyl ester to yield Disperse Blue 148.[1]
Spectral Data
Detailed experimental spectral data for Disperse Blue 148 is not widely available in the public domain. However, the expected spectral characteristics based on its structure are as follows:
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¹H and ¹³C NMR: The NMR spectra would be complex, showing signals corresponding to the aromatic protons and carbons of the benzisothiazole and phenyl rings, as well as signals for the ethyl and methyl ester groups of the side chain.
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FT-IR: The FT-IR spectrum is expected to show characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the azo group (-N=N-), the ester carbonyl group (around 1730 cm⁻¹), and various C-H, C-N, and C-S stretching and bending vibrations.
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UV-Vis: As a blue dye, Disperse Blue 148 is expected to have a maximum absorption (λmax) in the visible region of the electromagnetic spectrum, likely between 600 and 650 nm. One study on the decolorization of Disperse Blue 148 measured its absorbance at 622 nm.[3]
Toxicology and Environmental Fate
Disperse dyes, as a class, can pose environmental and health risks.
Toxicology:
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Human Health: Some disperse dyes are known to be skin sensitizers and can cause allergic contact dermatitis.[4] Disperse Blue 148 is classified with acute and chronic aquatic hazard (Category 3), skin irritation (Category 2), and eye irritation (Category 2).[5]
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Ecotoxicity: Disperse dyes are generally poorly soluble in water, which can lead to their accumulation in sediments and aquatic organisms.[4] The ecotoxicity of disperse dyes can affect various aquatic organisms.[4]
Environmental Fate:
The environmental fate of disperse dyes is a significant concern due to their persistence and potential for bioaccumulation. Research on the decolorization of Disperse Blue 148 using ozone has been conducted to address its removal from textile effluents.[3]
Conclusion
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. Low Price Medium Temperature Dyes Disperse Blue 148 Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
